molecular formula C15H11NO3 B151664 4'-Amino-7-hydroxyflavone CAS No. 132018-31-6

4'-Amino-7-hydroxyflavone

Cat. No. B151664
M. Wt: 253.25 g/mol
InChI Key: MYNFUICRGYXJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-7-hydroxyflavone, also known as 4,7-dihydroxyflavone (DHF), is a naturally occurring flavone compound found in various plants. DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience.

Scientific Research Applications

DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance learning and memory. DHF has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

DHF exerts its effects through the activation of the TrkB receptor, a member of the neurotrophin receptor family. TrkB activation leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell survival, neuroplasticity, and synaptic function.

Biochemical And Physiological Effects

DHF has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It also increases the density of dendritic spines, structures involved in synaptic transmission. DHF has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting microglial activation. Additionally, DHF has been shown to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

DHF has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, DHF is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, DHF has poor solubility in aqueous solutions, which can limit its use in certain experimental designs.

Future Directions

There are several future directions for DHF research. One area of interest is the development of DHF derivatives with improved stability and efficacy. Another area of interest is the investigation of DHF's potential therapeutic effects in other areas of the body, such as the cardiovascular system and the immune system. Finally, the use of DHF in combination with other drugs or therapies may enhance its therapeutic potential.

Synthesis Methods

DHF can be synthesized through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of DHF involves the reaction of 7-hydroxyflavone with ammonia and ammonium carbonate. The yield of this method is low and requires several steps. Alternatively, DHF can be extracted from natural sources, such as the root of the Chinese herb Scutellaria baicalensis. The extraction method is more efficient and yields a higher purity of DHF.

properties

CAS RN

132018-31-6

Product Name

4'-Amino-7-hydroxyflavone

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2

InChI Key

MYNFUICRGYXJID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N

synonyms

4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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